
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, commonly known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. DPEP is a hydrazone derivative that is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
DPEP has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. DPEP has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DPEP has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of DPEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of various biological pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. DPEP has also been shown to have antibacterial and antifungal properties, making it effective against various bacterial and fungal infections. Additionally, DPEP has been shown to have anticancer properties, making it effective against various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DPEP has several advantages for laboratory experiments. It is synthesized through a simple and efficient method, making it a cost-effective option for various experiments. Additionally, DPEP has been shown to have various biological activities, making it a versatile compound for various applications. However, there are also limitations to using DPEP in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well studied.
Zukünftige Richtungen
There are several future directions for the study of DPEP. One potential direction is to further explore its anti-inflammatory properties and its potential as a treatment for various inflammatory diseases. Another potential direction is to study its antibacterial and antifungal properties and its potential as a new antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, DPEP has great potential for various scientific research applications and warrants further investigation.
Synthesemethoden
DPEP is synthesized through a simple and efficient method that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 1-(3,4-dichlorophenyl)ethanone. This intermediate is then reacted with 6-chloro-2-methyl-4-pyrimidinylhydrazine to form DPEP. The overall yield of this synthesis method is high, making it a cost-effective option for laboratory experiments.
Eigenschaften
IUPAC Name |
6-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4/c1-7(9-3-4-10(14)11(15)5-9)19-20-13-6-12(16)17-8(2)18-13/h3-6H,1-2H3,(H,17,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKARQWIKGGHFJ-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

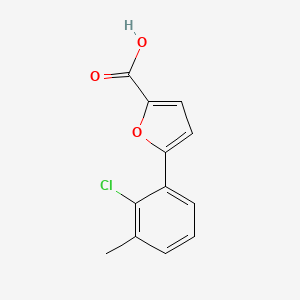
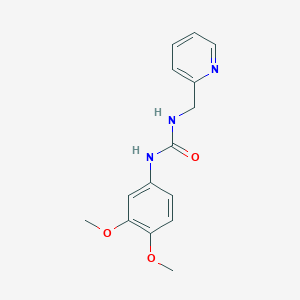
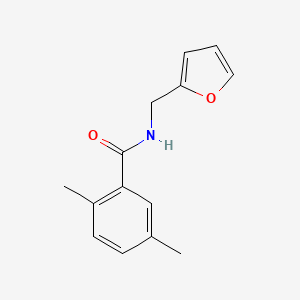
![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)

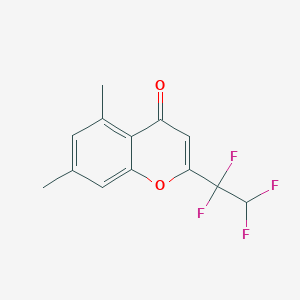
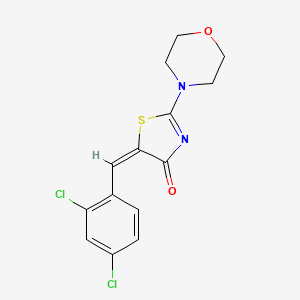


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)
